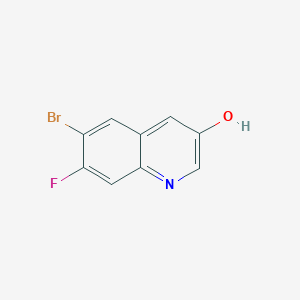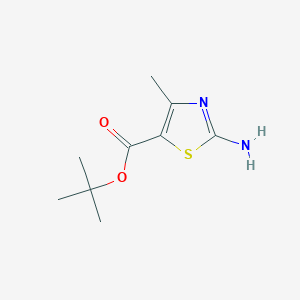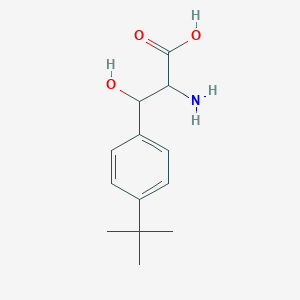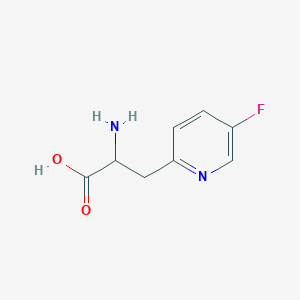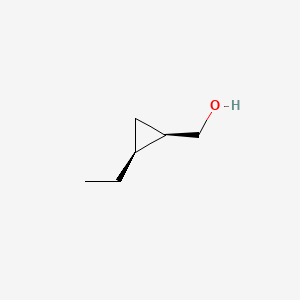
Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- is a chiral compound with a unique three-membered cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the cyclopropane ring imparts significant strain to the molecule, making it highly reactive and a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- typically involves the formation of the cyclopropane ring through cyclopropanation reactions. One common method is the reaction of an alkene with a carbene or carbenoid intermediate. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring .
Industrial Production Methods
Industrial production of Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- may involve similar cyclopropanation techniques but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be utilized to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative with a reduced functional group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, while reduction can produce a cyclopropane derivative with a different functional group.
Applications De Recherche Scientifique
Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane, 1-ethyl-2-methyl-: Similar in structure but lacks the hydroxyl group, making it less reactive in certain types of reactions.
Cyclopentane, 1-ethyl-2-methyl-: A larger ring structure that is less strained and therefore less reactive.
(1R,2S)-1-Ethyl-2-methylcyclohexane: Another similar compound with a six-membered ring, which is more stable and less reactive compared to the three-membered cyclopropane ring.
The uniqueness of Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- lies in its combination of a strained cyclopropane ring and a hydroxyl functional group, which imparts significant reactivity and versatility in synthetic applications.
Propriétés
Numéro CAS |
31915-75-0 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
[(1R,2S)-2-ethylcyclopropyl]methanol |
InChI |
InChI=1S/C6H12O/c1-2-5-3-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
BGKKZLRPGJYFIP-WDSKDSINSA-N |
SMILES isomérique |
CC[C@H]1C[C@H]1CO |
SMILES canonique |
CCC1CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


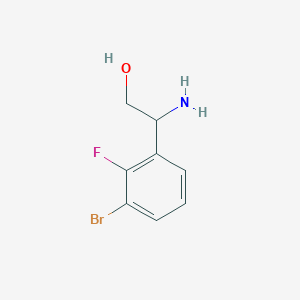
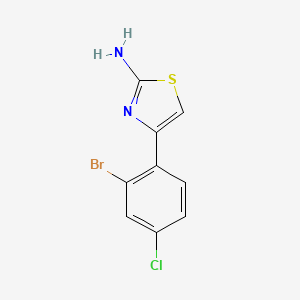
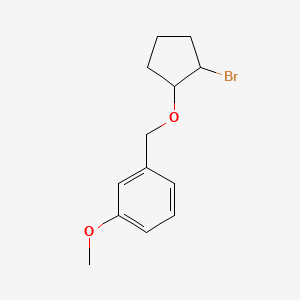

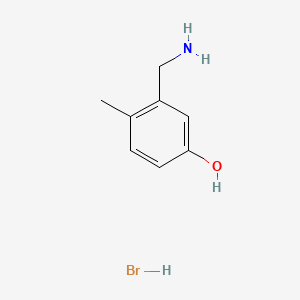

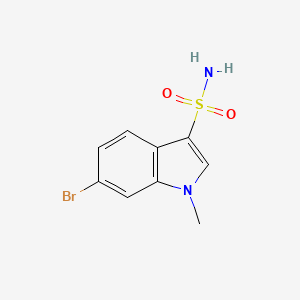
![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)
